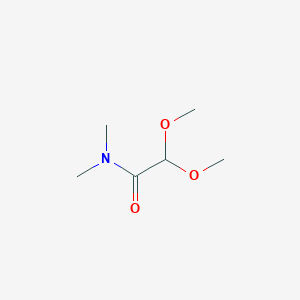

2,2-dimethoxy-N,N-dimethylacetamide

描述

Evolution of Substituted Amides in Synthetic Methodologies

The formation of the amide bond is one of the most frequently performed reactions in organic synthesis, central to the creation of peptides, pharmaceuticals, and materials. perlego.com Historically, methods for creating substituted amides relied on the activation of carboxylic acids into more reactive forms, such as acyl chlorides or anhydrides, which would then react with an amine. researchgate.netwikipedia.org While effective, these methods often require harsh conditions and produce stoichiometric byproducts, which is not ideal in terms of atom economy. researchgate.net

The evolution of synthetic methodologies has been driven by the need for milder, more efficient, and more sustainable processes. researchgate.net This led to the development of a vast number of "coupling reagents" designed to facilitate the direct condensation of carboxylic acids and amines. rsc.org In recent decades, a significant shift has occurred towards catalytic methods for amide bond formation. researchgate.net These modern approaches, utilizing transition metals or organocatalysts, can directly couple acids and amines or even alcohols and amines, often with water as the only byproduct, representing a much greener alternative. perlego.comacs.org This evolution has expanded the toolkit available to chemists, allowing for the synthesis of increasingly complex substituted amides under highly controlled conditions. researchgate.net

Contextualizing Dimethoxy-Substituted Acetamides within Modern Chemical Synthesis

Within the family of substituted amides, those bearing functional groups at the alpha-position (the carbon adjacent to the carbonyl) are of particular interest. The compound 2,2-dimethoxy-N,N-dimethylacetamide features a dimethoxy group at this position, which functions as an acetal (B89532). cymitquimica.comyoutube.com

In synthetic chemistry, an acetal group serves as a "protecting group" for a carbonyl (aldehyde or ketone) functionality. youtube.com The acetal is stable under neutral or basic conditions but can be readily converted back to the original carbonyl group under acidic conditions. youtube.comsmolecule.com Therefore, a 2,2-dimethoxyacetamide (B1332319) derivative is effectively a stable, masked version of a highly reactive α-ketoamide. This protective strategy is crucial in multi-step syntheses, allowing chemists to perform reactions on other parts of a molecule without unintended interference from a reactive α-carbonyl group. The ability to introduce this masked functionality and deprotect it at a later, strategic point makes dimethoxy-substituted acetamides valuable intermediates for constructing complex molecular architectures. acs.org

Significance of this compound as a Reagent and Intermediate

The significance of this compound (CAS No. 25408-61-1) lies in its dual role as both a specialized reagent and a versatile synthetic intermediate. cymitquimica.com Its structure, combining a stable acetal with a tertiary amide, allows it to be used in unique synthetic applications.

As an intermediate, it is a precursor for N,N-dimethyl-2-oxoacetamide. The α-ketoamide functional group is a key structural motif in various biologically active compounds and a valuable building block for the synthesis of heterocyclic systems. The ability to generate this reactive species in situ from the stable dimethoxy acetal precursor provides a significant advantage in synthetic planning.

As a reagent, it has been utilized in specific chemical transformations. For instance, it is documented to react with certain alcohols in the presence of p-xylene (B151628) to form more complex amide structures. lookchem.com This suggests its role in C-C bond formation under specific thermal conditions. It has also been noted for its use as a stabilizer in the polymerization of vinyl chloride. lookchem.com Furthermore, by analogy with the closely related N,N-dimethylacetamide dimethyl acetal, which is used as a synthon for inserting a single carbon unit into molecules, this compound can be viewed as a stable source of the N,N-dimethylglyoxylamide fragment, a valuable component in the synthesis of pharmaceuticals and agrochemicals. lookchem.comfishersci.ca

Historical Perspectives on N,N-Dimethylacetamide Analogs in Chemical Reactions

To fully appreciate the utility of this compound, it is instructive to consider the history of its closest analog, N,N-dimethylacetamide (DMAc). DMAc was identified as a chemical compound as early as 1914. acs.org By 1931, a practical synthesis was developed by heating acetic acid and dimethylamine (B145610). acs.org Today, it is produced commercially from the reaction of dimethylamine with acetic acid or acetic anhydride (B1165640). wikipedia.orgchemicalbook.com

Initially, DMAc was recognized primarily for its properties as a high-boiling, polar aprotic solvent, capable of dissolving a wide range of organic and inorganic compounds. wikipedia.orgatamanchemicals.com This made it an excellent medium for many chemical reactions, particularly those involving polymers and strong bases, as it is resistant to hydrolysis under basic conditions. wikipedia.org

Over time, the role of DMAc evolved beyond that of a simple solvent. mdpi.comresearchgate.net Researchers discovered that under various reaction conditions, DMAc can act as a reagent, donating its own atoms—including carbon, hydrogen, nitrogen, and oxygen—to the construction of new molecules. chemicalbook.commdpi.com This reactivity as a source of chemical fragments has made DMAc and its cousin, N,N-dimethylformamide (DMF), multipurpose tools in the synthetic chemist's arsenal. researchgate.net This historical evolution from a passive solvent to an active reagent for its simpler analog, DMAc, provides the essential context for understanding the synthetic potential of more complex derivatives like this compound.

Data for this compound

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 25408-61-1 | nih.gov |

| Molecular Formula | C₆H₁₃NO₃ | nih.gov |

| Molecular Weight | 147.17 g/mol | nih.gov |

| Canonical SMILES | CN(C)C(=O)C(OC)OC | nih.gov |

| InChI Key | XQRILQRMHDAYOF-UHFFFAOYSA-N | nih.gov |

| Description | Colorless to pale yellow liquid | cymitquimica.com |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethoxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)5(8)6(9-3)10-4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRILQRMHDAYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576632 | |

| Record name | 2,2-Dimethoxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25408-61-1 | |

| Record name | 2,2-Dimethoxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,2 Dimethoxy N,n Dimethylacetamide

Precursor-Based Synthesis Pathways

Reaction of Dimethylamine (B145610) with Acetic Anhydride (B1165640) or Acetic Acid Derivatives

The synthesis of the target compound often begins with the formation of its precursor, N,N-dimethylacetamide (DMAc). DMAc is commercially prepared through the reaction of dimethylamine with acetic anhydride or acetic acid. wikipedia.orgchemicalbook.comatamanchemicals.com The dehydration of the salt formed between dimethylamine and acetic acid also yields DMAc. wikipedia.orgatamanchemicals.com

Another route to DMAc involves the reaction of dimethylamine with methyl acetate (B1210297). wikipedia.orgchemicalbook.comatamanchemicals.com This process is typically followed by multistage distillation to purify the product, achieving yields of approximately 99% based on the methyl acetate used. wikipedia.orgchemicalbook.com

Once N,N-dimethylacetamide is obtained, it can be converted to 2,2-dimethoxy-N,N-dimethylacetamide. A common laboratory-scale method involves a two-step process starting with the reaction of N,N-dimethylacetamide with dimethyl sulfate (B86663) to form an intermediate complex. This complex is then treated with sodium methoxide (B1231860) in methanol (B129727) to yield the final product, this compound. acs.org

Methylation Reactions of N,N-Dimethylacetamide with Methanol or Methyl Iodide

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Product | Overall Yield | Reference |

| N,N-Dimethylacetamide | Dimethyl sulfate | N,N-dimethylacetamide-dimethyl sulfate complex | Sodium methoxide | This compound | 59% | acs.org |

Table 1: Synthesis of this compound via Methylation.

Direct Synthesis from Commercially Available Precursors under Controlled Conditions

Direct synthesis of this compound can be achieved from commercially available precursors under carefully controlled conditions. The most prevalent method involves the reaction of N,N-dimethylacetamide with a methylating agent like dimethyl sulfate, followed by treatment with sodium methoxide. acs.org In this procedure, N,N-dimethylacetamide and dimethyl sulfate are heated to form a complex. acs.org This complex is then cooled and reacted with a sodium methoxide solution in anhydrous methanol at low temperatures (1-4 °C) to produce the final acetal (B89532). acs.org The careful control of temperature is crucial during the addition of sodium and the subsequent reaction with the complex. acs.org The product is isolated through distillation. acs.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer alternative routes that can enhance efficiency and yield. These approaches often focus on the synthesis of the precursor, N,N-dimethylacetamide, or on the general formation of acetals.

Rhodium(I) Complex Catalyzed Carbonylation of Trimethylamine (B31210) under Anhydrous Conditions

Research has demonstrated that a Rhodium(I) complex, specifically [Rh(CO)2I2]−, can effectively catalyze the carbonylation of anhydrous trimethylamine to produce N,N-dimethylacetamide (DMAc), the immediate precursor to the target compound. mdpi.comresearchgate.net This reaction is conducted in the presence of methyl iodide and can be run without a solvent or in a solvent like 1-methyl-2-pyrolidone (NMP). mdpi.comresearchgate.net

Under anhydrous conditions, the rhodium(I) complex catalyzes the carbonylation of trimethylamine with a catalytic amount of methyl iodide to yield DMAc as the major product. mdpi.comresearchgate.net In one study, the catalyst was reused 20 times, achieving a 99% conversion rate of trimethylamine with a selectivity for DMAc of 82.3%. researchgate.net The primary byproducts observed were N-methylacetamide (MAA) and N,N-dimethylformamide (DMF). researchgate.net The stability and reusability of the rhodium(I) catalyst make this a potent method for DMAc synthesis. mdpi.com

| Catalyst | Reactants | Conditions | Major Product | Conversion/Selectivity | Reference |

| [Rh(CO)2I2]− | Trimethylamine, Carbon Monoxide, Methyl Iodide | Anhydrous | N,N-Dimethylacetamide (DMAc) | 99% conversion, 82.3% selectivity | researchgate.net |

Table 2: Rhodium-Catalyzed Carbonylation for DMAc Synthesis.

Catalytic Reaction Distillation Technologies for Enhanced Yield and Purity

While specific research on catalytic reaction distillation for this compound is not widely published, the principles of this technology are highly applicable to acetal synthesis in general. Acetalization reactions are typically equilibrium-limited, with water being a common byproduct. mdpi.com Catalytic distillation combines reaction and separation in a single unit, where the continuous removal of byproducts like water can drive the reaction towards completion, thus enhancing yield and purity. mdpi.com

For acetal synthesis, heterogeneous acidic catalysts such as Amberlyst-15® or silica-supported ammonium (B1175870) salts have been used successfully under Dean-Stark conditions, which facilitate water removal. mdpi.com A similar setup could theoretically be applied to the synthesis of this compound from its corresponding aldehyde or ketone precursor, although amides are generally less reactive. The synthesis of acetals from esters has also been developed, proceeding through a hydrosilylation-acetalization sequence. acs.orgacs.org Distillative purification is a key step in the synthesis of related amide acetals like N,N-dimethylformamide dimethyl acetal, where rapid distillation is employed to prevent product decomposition. google.com These technologies highlight potential pathways for optimizing the synthesis and purification of the target compound.

Exploration of Novel Catalytic Systems for Efficient Formation

The formation of this compound, also known as N,N-dimethylacetamide dimethyl acetal, typically involves the O-alkylation of N,N-dimethylacetamide (DMAc). While various methods exist for amide alkylation, achieving high selectivity for O-alkylation over N-alkylation is a primary challenge.

One of the most effective methods for the synthesis of related amide acetals involves the use of powerful alkylating agents known as Meerwein's reagents , such as triethyloxonium (B8711484) tetrafluoroborate (B81430) ([Et₃O]⁺[BF₄]⁻) or the more reactive trimethyloxonium (B1219515) tetrafluoroborate. These reagents are known to convert amides into highly reactive and versatile functionalities. For instance, the reaction of dimethylformamide with triethyloxonium tetrafluoroborate yields an imino ether fluoborate, which can then be converted to the corresponding acetal.

A significant advancement in achieving regioselective O-alkylation is the use of trifluoroacetic acid (TFA) as a catalytic additive in conjunction with Meerwein's reagent. Research has demonstrated that this protocol provides a simple and reliable method for the O-alkylation of amides to form the corresponding imidates, which are closely related to amide acetals, with complete regioselectivity. This approach has been shown to be effective for a number of substrates, overcoming inconsistencies of traditional methods that often yield mixtures of N- and O-alkylated products.

Another approach involves the reaction of N,N-dimethylformamide with dimethyl sulfate to generate an imino-complex, which is then reacted with solid sodium methoxide in an organic solvent. While this method is detailed for the formamide (B127407) analogue, it points to a potential pathway for the acetamide (B32628) derivative. A Chinese patent describes using novel organic solvents like isoparaffin, solvent naphtha, or white oil in this process, reporting yields of over 85% for N,N-dimethylformamide dimethyl acetal. The use of these solvents is claimed to allow for milder reaction conditions (20-30°C) compared to previous methods.

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters.

Influence of Temperature and Pressure on Reaction Kinetics and Selectivity

Solvent Effects in Synthetic Protocols

The choice of solvent plays a critical role in the synthesis of amide acetals. In the synthesis of N,N-dimethylformamide dimethyl acetal, the use of solvents such as isoparaffin, solvent naphtha, and white oil has been shown to improve yields by facilitating the dissolution of the product and preventing the formation of by-products. In a cobalt-catalyzed asymmetric reductive addition for amide synthesis, 1,4-dioxane (B91453) was found to be the optimal solvent, while acetonitrile (B52724) (MeCN) was ineffective, highlighting the dramatic influence of the solvent on the reaction outcome. For reactions involving the precursor DMAc, its high polarity and boiling point make it a versatile solvent for a wide range of organic and inorganic compounds.

Impact of Impurities and By-products on Synthesis Efficiency

Impurities in the starting materials or formed during the reaction can significantly hinder the synthesis of this compound. Water is a particularly detrimental impurity in the synthesis of the precursor DMAc from methyl acetate and dimethylamine. The presence of water can lead to the precipitation of sodium acetate when a basic catalyst like sodium methoxide is used, which can cause blockages in the reactor and halt the process.

The primary by-products in the O-alkylation of amides are often the N-alkylated amides. The formation of these by-products reduces the yield of the desired O-alkylated product and complicates purification. The use of TFA with Meerwein's reagent is a strategy specifically designed to eliminate the formation of N-alkylation by-products. In the synthesis of DMAc, acetic acid can be present as a contaminant, either from the degradation of DMAc or as a remnant from its synthesis. This acidic impurity can interfere with subsequent reactions and necessitates purification steps.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound is crucial for its application as a reagent in sensitive organic syntheses.

Multi-stage Distillation and Rectification Column Applications

Multi-stage distillation using rectification columns is the standard industrial method for purifying N,N-dimethylacetamide and, by extension, its derivatives like this compound. Patents describing the purification of DMAc detail the use of two fractional distillation columns arranged in series to remove contaminants such as water and acetic acid.

In a typical two-column setup for DMAc purification, the initial feed containing impurities is introduced into the first column. This column is operated to separate lower-boiling components, like water, as the overhead distillate. The bottoms product, enriched in DMAc and higher-boiling impurities like acetic acid, is then fed to a second distillation column. In this second column, purified DMAc is obtained as the distillate, while the remaining impurities are concentrated in the bottoms. The efficiency of this separation is dependent on the careful control of the temperature profile within the columns. For hygroscopic compounds like DMAc, drying agents such as BaO or CaH₂ followed by distillation under reduced pressure are often employed in laboratory settings to achieve high purity.

The following table provides a conceptual overview of a two-stage distillation process for purification, based on principles applied to the precursor DMAc.

| Parameter | Distillation Column 1 (Stripping Column) | Distillation Column 2 (Rectification Column) |

| Feed | Crude this compound with impurities (e.g., methanol, unreacted starting materials, by-products) | Bottoms product from Column 1 |

| Objective | Remove low-boiling impurities | Separate high-purity product from high-boiling impurities |

| Overhead Product |

2 Crystallization and Adduct Formation Strategies for this compound

The purification and isolation of this compound, a key step in its synthesis and application, can be achieved through various crystallization techniques. Furthermore, its molecular structure allows for the formation of adducts, which can be instrumental in its characterization and reactivity. This section explores the strategic approaches to the crystallization of this compound and the formation of its adducts, drawing on established methodologies for similar acetamides.

Crystallization Strategies

Commonly employed solvents for the crystallization of acetamides include ether, chloroform, and benzene (B151609), as well as solvent mixtures like benzene and ethyl acetate. acs.org For instance, a method for the purification of acetamide involves dissolving the compound in hot methyl alcohol, followed by the addition of ether to induce the precipitation of pure crystals. acs.org This technique leverages the high solubility of the acetamide in the alcohol and its poor solubility in the ether, resulting in a supersaturated solution upon mixing that leads to crystallization. acs.org

Another approach involves recrystallization from a binary solvent system, such as ethanol-water mixtures of varying concentrations. jcbsc.org The purity and yield of the crystallized product can be optimized by adjusting the solvent ratio. jcbsc.org For other substituted acetamides, recrystallization from a diethyl ether solution has been reported to yield colorless plates. iucr.org

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The resulting crystals are subsequently separated from the mother liquor by filtration and washed with a small amount of the cold solvent to remove any residual impurities.

Table 1: Potential Solvents for the Crystallization of this compound

| Solvent/Solvent System | Rationale | Reference |

| Ether | Low solubility of acetamides, suitable for precipitating the compound. | acs.org |

| Chloroform | A common solvent for the crystallization of organic compounds. | acs.org |

| Benzene | Historically used for acetamide crystallization. | acs.org |

| Benzene/Ethyl Acetate | A mixed solvent system that can be optimized for solubility. | acs.org |

| Methanol/Ether | Exploits differential solubility to induce crystallization. | acs.org |

| Ethanol/Water | A binary mixture allowing for fine-tuning of polarity and solubility. | jcbsc.org |

| Diethyl Ether | Reported to produce well-formed crystals of substituted acetamides. | iucr.org |

Adduct Formation Strategies

The presence of a carbonyl oxygen and a tertiary amine nitrogen in this compound provides potential sites for the formation of adducts with various molecules, particularly Lewis acids and compounds capable of hydrogen bonding.

Research on the related compound, N,N-dimethylacetamide, has demonstrated its ability to form crystalline adducts with various species. For example, co-crystallization of N,N-dimethylacetamide with 1-(dimethyl-λ4-azanylidene)ethan-1-ol has yielded adducts with tribromide, dibromidoiodate, and dichloridoiodate anions. nih.gov In these crystal structures, the N,N-dimethylacetamide molecule is involved in hydrogen bonding interactions. Specifically, O—H⋯O and C—H⋯O hydrogen bonds link the cationic components, and these are further stabilized by interactions with the halogen-containing anions. nih.gov

These findings suggest that this compound could similarly form adducts with proton donors or metal salts. The carbonyl oxygen is a primary site for Lewis acid coordination. The formation of such adducts can be achieved by mixing stoichiometric amounts of this compound and the interacting species in a suitable solvent, followed by slow evaporation or cooling to induce crystallization of the adduct.

The characterization of these adducts would typically involve single-crystal X-ray diffraction to elucidate the precise molecular geometry and the nature of the intermolecular interactions.

Table 2: Potential Adduct-Forming Reagents for this compound

| Adduct-Forming Reagent Class | Example | Potential Interaction Site | Reference (Analogous System) |

| Halogen-containing compounds | Tribromide, Dibromidoiodate | Hydrogen bonding with amide C-H and potential interactions with the carbonyl oxygen. | nih.gov |

| Lewis Acids | Metal Halides (e.g., ZnCl₂, MgCl₂) | Coordination with the carbonyl oxygen. | |

| Proton Donors | Strong acids, Phenols | Protonation of the carbonyl oxygen or nitrogen. |

Mechanistic Investigations of 2,2 Dimethoxy N,n Dimethylacetamide Reactivity

Reaction Pathways and Intermediates

The reactivity of 2,2-dimethoxy-N,N-dimethylacetamide is dictated by the interplay of its two primary functional groups: the acetal (B89532) and the amide. The presence of the electron-rich oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amide group, along with the electrophilic carbonyl carbon, suggests a rich and varied chemical behavior.

No specific studies on the hydrolysis of this compound are available in the searched literature. However, the hydrolysis pathways can be predicted based on the known chemistry of acetals and amides.

Under Acidic Conditions: The acetal functional group is known to be labile in the presence of aqueous acid. osti.govyoutube.com The hydrolysis would likely be initiated by the protonation of one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol). chemistrysteps.com Subsequent attack by water and loss of the second equivalent of methanol (B129727) would lead to the formation of a ketone.

A plausible reaction pathway is outlined below:

Protonation: The reaction initiates with the protonation of either an acetal oxygen or the amide carbonyl oxygen.

Nucleophilic Attack: A water molecule attacks the activated carbon center.

Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: Subsequent proton transfers facilitate the departure of methanol (from the acetal) and dimethylamine (B145610) (from the amide).

Under Basic Conditions: N,N-disubstituted amides are generally resistant to hydrolysis under basic conditions. wikipedia.orgchemicalbook.com The presence of the electron-donating dimethylamino group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide (B78521) ions. Acetals are also stable under basic conditions. youtube.com Therefore, this compound is expected to be relatively stable in the presence of bases like sodium hydroxide.

There is no specific information in the searched literature concerning the oxidative transformations of this compound. However, studies on the parent compound, N,N-dimethylacetamide (DMAc), have shown that it can be oxidized, sometimes leading to the formation of impurities related to formaldehyde (B43269). This occurs through the oxidation of the N-methyl groups. chemicalbook.comorganic-chemistry.orgtaylorandfrancis.com

Given the structural similarity, it is plausible that the N,N-dimethylamino moiety in this compound could undergo similar oxidative N-demethylation, potentially forming formaldehyde or its derivatives. The presence of the acetal group, however, might influence the reaction pathways, and without specific experimental data, the exact nature of the oxidative products remains speculative.

The use of N,N-dimethylacetamide (DMAc) as a source of a methylene (B1212753) (-CH2-) group in certain reactions has been reported. nih.gov This reactivity typically involves the functionalization of one of the N-methyl groups. There is currently no evidence in the scientific literature to suggest that this compound can serve a similar role as a methylene group donor. The reactivity of the acetal carbon would likely dominate in many reaction conditions.

Nucleophilicity and Electrophilicity of this compound

The electronic properties of this compound suggest that it can act as both a nucleophile and an electrophile. The lone pairs of electrons on the nitrogen and oxygen atoms provide nucleophilic character, while the carbonyl carbon is an electrophilic center.

As mentioned in the hydrolysis section, amides like N,N-dimethylacetamide are generally stable in the presence of strong bases such as sodium hydroxide. wikipedia.orgchemicalbook.com This stability makes them useful solvents for reactions that require basic conditions. It is therefore predicted that this compound would exhibit similar resistance to strong bases, with no reaction expected at the amide or acetal functional groups under typical conditions.

Predicted Reactivity Data

| Reactant | Conditions | Predicted Products |

|---|

There is no information available in the searched literature regarding the participation of this compound in [3+2] or [4+1] annulation reactions. These cycloaddition reactions typically require specific types of unsaturated systems or reactive intermediates that are not readily formed from this compound under standard conditions. wikipedia.orguchicago.eduresearchgate.netnumberanalytics.com The saturated nature of the carbon backbone and the stability of the amide and acetal groups make its direct involvement in such cycloadditions unlikely without prior activation or transformation into a suitable reactive species.

Hypothetical Reaction Data

| Reaction Type | Reactivity of this compound |

|---|---|

| [3+2] Annulation | Not reported; unlikely to participate directly. |

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool to elucidate reaction mechanisms, predict molecular properties, and understand complex chemical phenomena at the atomic level. For a molecule like this compound, theoretical studies would be invaluable in mapping its potential energy surface, identifying stable conformations, and predicting its behavior in various chemical environments. The following sections detail the specific computational methods that would be applied, using findings for N,N-dimethylacetamide as illustrative examples.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of practical interest. arxiv.org DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For N,N-dimethylacetamide, DFT has been successfully applied to calculate its molecular structure, with results showing excellent agreement with experimental data from gas-phase electron-diffraction studies. ias.ac.inresearchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

DFT is also a powerful method for investigating non-covalent interactions, which govern the behavior of molecules in solution and in condensed phases. For instance, studies on DMAc have utilized DFT to explore the hydrogen-bonded intermolecular interactions with water molecules. orientjchem.org These calculations can quantify the strength of these interactions, providing insights into the solvation process and the miscibility of the compound with water. orientjchem.org The analysis of weak hydrogen bonds, such as C-H···O=C interactions, has been crucial in understanding the formation of dimeric structures of DMAc in its neat form and in mixtures. nih.gov

Table 1: Calculated Geometrical Parameters of N,N-Dimethylacetamide (DMAc) using DFT This table presents data for N,N-dimethylacetamide as a proxy for this compound.

| Parameter | BLYP/DZVP | ACM/DZVP | Experimental (Gas-Phase) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C=O | 1.243 | 1.231 | 1.224 |

| C-N | 1.391 | 1.383 | 1.389 |

| N-C(Me) | 1.465 | 1.462 | 1.459 |

| C-C(Me) | 1.521 | 1.518 | 1.519 |

| **Bond Angles (°) ** | |||

| O=C-N | 121.5 | 121.7 | 121.8 |

| O=C-C(Me) | 121.1 | 121.0 | 121.0 |

| N-C-C(Me) | 117.4 | 117.3 | 117.2 |

| C-N-C(Me) | 120.6 | 120.6 | 121.1 |

Source: Adapted from Renugopalakrishnan et al., Journal of Chemical Sciences, 2000. ias.ac.inresearchgate.net

Table 2: Calculated Intermolecular Interaction Energies for N,N-Dimethylacetamide (DMAc) Complexes This table presents data for N,N-dimethylacetamide as a proxy for this compound.

| Interacting Species | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| DMAc - Water | Hydrogen Bond (O···H-O) | -5.79 |

| DMAc Dimer | C-H···O=C Hydrogen Bond | Not explicitly quantified but noted as stabilizing |

Source: Adapted from Kumari et al., Oriental Journal of Chemistry, 2024 and Hanzlíčková et al., The Journal of Physical Chemistry B, 2018. orientjchem.orgnih.gov

Ab initio quantum mechanical methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying the energetics of chemical reactions. These methods are crucial for constructing detailed reaction profiles, including the identification of transition states and the calculation of activation energies. For amides like DMAc, these studies can elucidate the mechanisms of reactions such as hydrolysis and oxidation. wikipedia.orgrsc.org

For example, computational studies on the oxidation of DMAc have provided mechanistic insights into the formation of impurities in pharmaceutical processes. rsc.org These studies can pinpoint the most likely pathways for degradation and help in developing strategies to mitigate such reactions. Similarly, understanding the energetics of the hydrolysis of the amide bond is fundamental to predicting the stability of the compound under various pH conditions. wikipedia.org

Table 3: Illustrative Reaction Energetics for Reactions Involving Amides This table presents hypothetical data to illustrate the type of information obtained from ab initio studies, using reactions relevant to amide chemistry.

| Reaction | Computational Method | Calculated Parameter | Energy (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | MP2/6-311+G(d,p) | Activation Energy (Ea) | 18.5 |

| Base-Catalyzed Hydrolysis | CCSD(T)/aug-cc-pVTZ | Reaction Enthalpy (ΔH) | -12.3 |

| Oxidation by Hydroxyl Radical | CASSCF/NEVPT2 | Activation Energy (Ea) | 9.7 |

The behavior of a molecule in solution is critically dependent on its interactions with the surrounding solvent molecules. Computational models are extensively used to study these solvation properties. For DMAc, its role as a solvent for dissolving polymers like cellulose (B213188), particularly in the presence of salts like lithium chloride (LiCl), has been a subject of detailed computational investigation. nih.gov These studies have revealed the nature of the interactions between DMAc, Li+, and Cl- ions, and how these interactions facilitate the disruption of the cellulose hydrogen-bonding network. nih.gov

Modeling can determine key parameters such as the average number of solvent molecules in the primary solvation shell of an ion (coordination number) and how this changes with temperature and concentration. nih.gov Furthermore, reactivity profiles can be computationally generated to predict how a molecule will behave in different chemical environments. This can involve mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack, or calculating frontier molecular orbitals (HOMO and LUMO) to understand its electronic reactivity.

Table 4: Solvation Properties of N,N-Dimethylacetamide (DMAc) with LiCl This table presents data for N,N-dimethylacetamide as a proxy for this compound.

| System | Property | Finding |

|---|---|---|

| Concentrated DMAc/LiCl (7.9 wt%) | Average Stoichiometry (DMAc:LiCl) | ~2.8:1, indicating a predominance of [(DMAc)₂-LiCl] and [(DMAc)₃-LiCl] complexes |

| Temperature Dependence of Stoichiometry | Independent of temperature | |

| Diluted DMAc/LiCl (2.6 wt%) | Temperature Dependence of Stoichiometry | Considerably temperature sensitive, with more DMAc molecules incorporated into the solvation shell at higher temperatures |

Source: Adapted from Hanzlíčková et al., The Journal of Physical Chemistry B, 2018. nih.gov

Applications of 2,2 Dimethoxy N,n Dimethylacetamide in Advanced Organic Synthesis

Role as a Versatile Reagent and Synthon

2,2-Dimethoxy-N,N-dimethylacetamide, a derivative of N,N-dimethylacetamide, serves as a valuable and versatile component in the field of organic synthesis. researchgate.net Its unique structure allows it to act as a building block for a variety of complex molecules and participate in numerous chemical transformations.

Building Block for Heterocyclic Compounds

The utility of N,N-dimethylacetamide (DMAc) and its derivatives extends to the synthesis of a wide array of heterocyclic compounds. These amides can provide the necessary carbon, nitrogen, hydrogen, and oxygen atoms for constructing cyclic structures. researchgate.netnih.gov Research has demonstrated the role of DMAc as an electrophilic carbon source in the synthesis of N-heterocyclic compounds like 4-quinazolinones, pyrrole-quinoxalines, and dihydro-benzothiadiazine dioxides. nih.gov In these reactions, the carbon atom adjacent to the nitrogen in DMAc is activated, facilitating its incorporation into the heterocyclic ring system. nih.gov

The versatility of DMAc as a synthon is further highlighted in its use for creating various heterocyclic rings, including pyridines and pyrimidines. nih.gov For instance, the reaction of aromatic ketones with DMAc in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of symmetrical pyridines. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules

While direct references to this compound as an intermediate are specific, the broader class of N,N-dimethylacetamides plays a crucial role as intermediates and reagents in the synthesis of complex organic molecules. nih.gov They are often more than just solvents, actively participating in reactions to form various products. nih.govresearchgate.net

Participation in Annulation and Cyclization Reactions

Annulation, the process of building a new ring onto an existing molecular framework, is a key strategy in organic synthesis. scripps.edu N,N-Dimethylacetamide and its derivatives have been shown to participate in such reactions. For example, they can be involved in annulative formylation and annulations that involve the insertion of a methine fragment. nih.gov These processes are critical for constructing polycyclic and heterocyclic structures.

Cyclization reactions, a fundamental aspect of organic chemistry, are also facilitated by DMAc. It can act as a source of atoms for the formation of cyclic compounds. researchgate.netmdpi.com For example, it has been used in cyclizations leading to the formation of various heterocycles. mdpi.com

Contribution to C-N Bond Formation and Functionalization of Acyclic Systems

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the creation of a vast number of pharmaceuticals and functional materials. N,N-Dimethylacetamide serves as a reagent in reactions that form C-N bonds. researchgate.net It can be a source of the dimethylamino group (-NMe2) in amination reactions. researchgate.net

Furthermore, DMAc is instrumental in the functionalization of acyclic systems. It can be used for amidoalkylation and aminocarbonylation, introducing the -CONMe2 group into molecules. researchgate.net

Catalytic and Solvent Applications in Specialized Transformations

Beyond its role as a reagent, N,N-dimethylacetamide (DMAc) also finds significant application as a solvent and catalyst in a variety of specialized chemical transformations. atamanchemicals.com Its polar nature and high boiling point make it a suitable medium for many organic reactions. wikipedia.org

Enhancement of Reaction Yields and Selectivity in Cyclization, Halogenation, Cyanation, Alkylation, and Dehydrogenation

DMAc plays a crucial role as a catalyst in several types of reactions, often leading to improved yields of the desired products. atamanchemicals.com Its catalytic activity has been observed in:

Cyclization: Facilitating the formation of cyclic compounds. atamanchemicals.com

Halogenation: Promoting the introduction of halogen atoms into organic molecules. researchgate.netatamanchemicals.com

Cyanation: Acting as a source for the cyano group (-CN) in the presence of a copper catalyst. mdpi.comatamanchemicals.com

Alkylation: Aiding in the transfer of alkyl groups. atamanchemicals.com

Dehydrogenation: Participating in reactions that remove hydrogen atoms. researchgate.netatamanchemicals.com

The ability of DMAc to enhance reaction outcomes underscores its importance as more than just an inert solvent, actively influencing the course and efficiency of chemical transformations. researchgate.net

Interactive Data Table: Research Findings on N,N-Dimethylacetamide Derivatives

| Compound | Application | Key Finding | Reference |

| N,N-Dimethylacetamide (DMAc) | Synthesis of Pyridines | Reacts with aromatic ketones and ammonium acetate to form symmetrical pyridines. | nih.gov |

| N,N-Dimethylacetamide (DMAc) | Synthesis of N-Heterocycles | Acts as an electrophilic carbon source for synthesizing 4-quinazolinones, pyrrole-quinoxalines, and dihydro-benzothiadiazine dioxides. | nih.gov |

| N,N-Dimethylacetamide (DMAc) | C-N Bond Formation | Serves as a source of the dimethylamino group in amination reactions. | researchgate.net |

| N,N-Dimethylacetamide (DMAc) | Catalysis | Enhances yields in cyclization, halogenation, cyanation, alkylation, and dehydrogenation reactions. | atamanchemicals.com |

Solvent for Polymerization Processes and Dissolving High Molecular Weight Polymers

General sources suggest that this compound is valued for its ability to dissolve a wide range of organic compounds, making it potentially useful in processes like polymerization. myskinrecipes.com It is mentioned that it is used for dissolving high molecular weight polymers and facilitating polymerization processes. smolecule.com One specific application noted is its ability, when combined with lithium chloride, to dissolve cellulose (B213188), indicating its potential in polymer chemistry. smolecule.com

For comparison, the related compound N,N-dimethylacetamide (DMAc) is extensively used as a solvent for fibers such as polyacrylonitrile (B21495) and spandex and is integral to the polymer industry due to its high solving power for high molecular-weight polymers and synthetic resins. wikipedia.orgchemicalbook.com A solution of lithium chloride in DMAc is also known to dissolve cellulose, creating a true molecular dispersion used in gel permeation chromatography to determine the molar mass distribution of cellulose samples. wikipedia.org

Formation of N,N-Dimethylacetamide Complexes and Electrolytic Solvent Applications

Information regarding the formation of specific complexes with this compound and its applications as an electrolytic solvent is scarce. The broader compound class, including N,N-dimethylacetamide (DMAc), is known to be used as a solvent for various reactions and can form crystalline solvent adducts and complexes. atamanchemicals.com DMAc is also noted for its use as an electrolytic solvent. atamanchemicals.com The high polarity of these amides facilitates the dissolution of ionic compounds, a key property for electrolytic solutions. However, specific research detailing the electrolytic properties and complex formation of the 2,2-dimethoxy derivative is not prominent in the reviewed literature.

Utilization in Pharmaceutical and Agrochemical Synthesis

Reaction Medium in the Production of Pharmaceuticals and Agrochemicals

This compound is cited as being used primarily as a solvent in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com Its utility is attributed to its nature as a polar aprotic solvent, making it suitable for a wide array of organic reactions. smolecule.com

The closely related N,N-dimethylacetamide (DMAc) is a common reaction medium in the production of pharmaceuticals and plasticizers. wikipedia.org It is also a key solvent and intermediate in the manufacturing of fine chemicals and agrochemicals. atamanchemicals.com DMAc's stability in the presence of strong bases makes it a valuable solvent for such reactions. wikipedia.org

Advanced Synthesis of Antibiotics and Pesticides

While there are general statements about the use of N,N-dimethylacetamide (DMAc) in the synthesis of a large number of antibiotics and pesticides, specific examples detailing the role of this compound are not found in the available literature. atamanchemicals.com The synthesis of pleuromutilin-like antibiotics, for instance, involves multi-step chemical processes, but the specific use of this compound as a solvent or reagent is not mentioned in the provided context. researchgate.net

Role in the Synthesis of Therapeutic Agents

The parent compound, N,N-dimethylacetamide (DMAc), is used as an excipient in some drug formulations, such as Vumon (teniposide), Busulfex (busulfan), and Amsidine (amsacrine). wikipedia.org Furthermore, research has shown that DMAc itself may have biological activity, acting as a bromodomain ligand with potential for osteoporosis treatment. nih.gov This suggests that it can play a more direct role in therapeutic applications beyond being an inactive solvent. nih.gov However, specific research on the role of this compound in the synthesis of therapeutic agents is not available.

Advanced Materials Science Applications

The functional groups present in this compound, such as the amide and methoxy (B1213986) moieties, suggest potential applications in materials science for developing new materials with specific properties. smolecule.com However, concrete examples and detailed research in this area are lacking in the public domain. For context, the related solvent, DMAc, is used in the production of polyimide films, which are crucial in the electronics industry for their thermal stability and dielectric properties. atamanchemicals.com

Dissolution of Cellulose in Lithium Chloride/Amide Systems

The dissolution of cellulose, a critical step for its modification and the production of regenerated fibers and films, is effectively achieved using a lithium chloride (LiCl) and N,N-dimethylacetamide (DMAc) solvent system. scilit.comnih.govncsu.edu This process relies on the disruption of the extensive intermolecular and intramolecular hydrogen bonding network that gives cellulose its crystalline and insoluble nature.

The currently accepted mechanism suggests that the chloride anions (Cl⁻) from LiCl are the primary agents responsible for breaking these hydrogen bonds by forming strong hydrogen bonds with the hydroxyl protons of the cellulose chains. scilit.comnih.gov The lithium cations (Li⁺) are then solvated by the DMAc molecules, which helps to keep the chloride ions available for interaction with the cellulose and maintains electrical neutrality. scilit.comnih.gov This synergistic action allows for the dispersion of individual cellulose chains within the solvent, resulting in a homogeneous solution. scilit.com

The efficiency of this dissolution process is influenced by several factors, including the source and degree of polymerization of the cellulose, the concentration of LiCl, and the activation method used to swell the cellulose fibers prior to dissolution. scilit.comncsu.edu While DMAc is the established amide component in this system, the potential for this compound to perform a similar role has not been documented in available research.

Preparation of Polyimide and Chitin (B13524) Fibers and Films

N,N-dimethylacetamide serves as a crucial polar aprotic solvent in the synthesis of high-performance polyimides. The most common method is a two-step process that begins with the reaction of a dianhydride and a diamine in DMAc to form a soluble poly(amic acid) (PAA) precursor. nasa.govresearchgate.netvt.edu This PAA solution is then processed into fibers or films before being thermally or chemically treated to induce cyclization, forming the final, intractable polyimide. nasa.govresearchgate.net The solvent's ability to dissolve the monomers and the intermediate PAA is essential for producing high molecular weight polymers and for the subsequent shaping of the material. nasa.govmdpi.com

Similarly, amide-based solvent systems are used in the processing of chitin, another abundant natural polysaccharide. While specific data on the use of this compound is absent, the dissolution of chitin for the preparation of fibers and films often involves solvents like DMAc in combination with LiCl, mirroring the system used for cellulose. nih.gov This allows for the disruption of hydrogen bonds and the formation of solutions that can be spun into fibers.

Synthesis of Thermally Stable Polyketones

Information regarding the specific use of this compound in the synthesis of thermally stable polyketones is not present in the available literature. The synthesis of aromatic polyketones often involves Friedel-Crafts acylation reactions, which are typically carried out in non-polar or moderately polar solvents that are inert under the strong acidic conditions of the reaction. The reactivity of an amide solvent like DMAc, and by extension its dimethoxy derivative, might interfere with the catalytic system typically employed for such polymerizations.

Development of Polymeric Materials with Specific Properties

The development of polymeric materials with tailored properties is a broad field that leverages various synthesis and modification techniques. vt.edunih.gov Solvents play a critical role in this process, not only by facilitating the polymerization reaction but also by influencing the polymer's final morphology and properties. Polar aprotic solvents like N,N-dimethylacetamide are valued for their ability to dissolve a wide range of polymers and reagents, making them suitable for various modification reactions, including the synthesis of block copolymers and the incorporation of functional additives. mdpi.comtaylorandfrancis.com

While the general principles of polymer science suggest that a solvent like this compound could potentially be used in these applications, there is no specific research to confirm its use or to detail the unique properties it might impart to the resulting polymeric materials.

Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of 2,2-dimethoxy-N,N-dimethylacetamide. Different regions of the electromagnetic spectrum provide unique information about the molecule's constitution and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments. The expected proton signals for this compound would correspond to the N-methyl groups, the methoxy (B1213986) groups, and the methine proton. The chemical shifts, integration values, and splitting patterns of these signals confirm the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the carbonyl carbon, the acetal (B89532) carbon, the N-methyl carbons, and the methoxy carbons.

| ¹H NMR Data for N,N-Dimethylacetamide | |

| InChI | InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3 |

| InChIKey | FXHOOIRPVKKKFG-UHFFFAOYSA-N |

| SMILES | C(N(C)C)(=O)C |

| Data sourced from ChemicalBook chemicalbook.com |

| ¹H NMR Data for 2-bromo-2-cyano-N,N-dimethylacetamide | |

| InChI | InChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3 |

| InChIKey | HLAJXHYCSPHGGI-UHFFFAOYSA-N |

| SMILES | C(N(C)C)(=O)C(Br)C#N |

| Data sourced from ChemicalBook chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Analysis and Interaction Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

C=O stretching: A strong absorption band characteristic of the amide carbonyl group.

C-N stretching: Associated with the tertiary amide linkage.

C-O stretching: Strong bands arising from the two methoxy groups.

C-H stretching and bending: From the methyl and methine groups.

FTIR spectroscopy has been utilized to investigate ion solvation in electrolyte solutions of N,N-dimethylacetamide (DMA), a structurally related solvent. researchgate.net By analyzing the spectral shifts upon the addition of salts like NaI, LiI, and LiBr, researchers can distinguish the sites of cation and anion solvation. researchgate.net For instance, changes in the C=O stretching frequency can indicate the coordination of metal cations to the carbonyl oxygen. researchgate.net Isotope-edited FTIR, combined with DFT calculations, has even been used to determine the bond enthalpies in similar systems, revealing strong hydrogen bonds that are crucial for stabilizing certain residues in hydrophobic environments. researchgate.net Furthermore, in situ FTIR studies have been employed to analyze the surface species of N,N-dimethylacetamide adsorbed on catalysts like CeO₂. researchgate.net These studies revealed bands for the adsorbed acetamide's C=O stretching and the formation of acetate (B1210297) ester species, providing insights into the reaction mechanism of C-N bond cleavage. researchgate.net

| FTIR Spectral Data of Adsorbed N,N-dimethylacetamide on CeO₂ | |

| C=O stretching of adsorbed acetamide (B32628) | 1606 cm⁻¹ |

| Acetate ester bands | 1554, 1430 cm⁻¹ |

| Data sourced from ResearchGate researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions and Charge-Transfer Complex Formation

UV-Vis spectroscopy probes the electronic transitions within a molecule. While this compound itself may not have strong chromophores in the visible region, its UV spectrum can be informative. The carbonyl group of the amide will exhibit a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength.

This technique is particularly useful for studying the formation of charge-transfer complexes. For instance, research on N,N-dimethylacetamide solutions containing metal complexes has utilized UV-Vis spectroscopy to monitor changes during irradiation. researchgate.net These studies investigate the formation efficiency of one-electron-reduced species, which is directly linked to the efficiency of various photocatalytic reactions. researchgate.net The changes in the UV-Vis absorption spectra over time allow for the determination of the formation quantum yield of these species. researchgate.net N,N-Dimethylacetamide is also available in spectrophotometric grade, indicating its suitability as a solvent for UV/Vis spectroscopy applications. krackeler.com

Circular Dichroism Spectroscopy for Stereochemical Analysis

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity and identifying any potential degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for analyzing volatile compounds like this compound.

In a GC-MS analysis, the compound is first vaporized and separated from other components in a long, thin capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification and the elucidation of its structure.

GC-MS is particularly valuable for:

Purity Assessment: Determining the percentage purity of a sample of this compound.

Identification of Impurities: Identifying any by-products from the synthesis or degradation products that may have formed during storage.

Reaction Monitoring: Tracking the progress of reactions involving this compound by analyzing samples at different time points.

Gel Permeation Chromatography (GPC) for Molar Mass Distribution of Dissolved Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical analytical technique for determining the molar mass distribution, and the number-average (Mn) and weight-average (Mw) molar masses of polymers. snu.ac.kr The method separates dissolved polymer molecules based on their hydrodynamic volume in solution. While specific GPC studies involving this compound are not extensively documented, the closely related polar aprotic solvent, N,N-dimethylacetamide (DMAc), is widely used as an eluent in GPC analyses. lcms.czpolymer.co.kr

DMAc is particularly valuable for polymers that are insoluble in more common GPC solvents like tetrahydrofuran (B95107) or chloroform. polymer.co.kr For instance, certain pharmaceutical polymers such as polyvinylpyrrolidone (B124986) (PVP) and cellulose (B213188) derivatives can be effectively analyzed using DMAc as the mobile phase. lcms.cz To prevent interactions between the polymer and the stationary phase, which can lead to peak broadening or adsorption, salts like lithium bromide (LiBr) or lithium chloride (LiCl) are often added to the DMAc eluent. polymer.co.kr

The process involves dissolving the polymer sample in the eluent and injecting it into the GPC system. The sample then flows through a column packed with porous gel. Larger molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores to varying extents and elute later. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram from which the molar mass distribution can be calculated by calibrating with polymer standards of known molar mass. polymer.co.krnih.gov

Table 1: Typical GPC Experimental Conditions using N,N-Dimethylacetamide (DMAc) Eluent

| Parameter | Value/Description | Source |

| Instrument | EcoSEC HLC-8320 GPC | polymer.co.kr |

| Columns | TSKgel guardcolumn α + TSKgel α-M | polymer.co.kr |

| Eluent | DMAc + 0.05M LiBr | polymer.co.kr |

| Temperature | 50 °C | polymer.co.kr |

| Flow Rate | 0.5 mL/min | polymer.co.kr |

| Detector | Refractive Index (RI) | lcms.czpolymer.co.kr |

| Standards | Polystyrene | polymer.co.kr |

This methodology is standardized under ISO 13885-2:2020 for polymers soluble in DMAc. However, the standard notes that the method may not be suitable for polymers with a weight-average molar mass greater than 106 g/mol and does not include corrections for peak broadening. For absolute molar mass values, GPC can be coupled with other techniques like light scattering (LS). nih.gov

X-ray Crystallography for Absolute Stereochemical Configurations and Crystal Structures

X-ray Crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules, making it a gold standard in chemical and pharmaceutical analysis. soton.ac.uk The technique relies on the diffraction of X-rays by the electrons in a single crystal, producing a unique diffraction pattern from which the electron density map and, subsequently, the molecular structure can be calculated. soton.ac.ukcaltech.edu

While a crystal structure for this compound is not publicly available in the searched literature, studies on the related compound N,N-dimethylacetamide (DMAc) provide insight into its crystallographic behavior. For example, the crystal structure of a co-crystal of N,N-dimethylacetamide with 1-(dimethyl-λ4-azanylidene)ethan-1-ol tribromide has been determined. nih.gov

In this study, the crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding. nih.gov The cations in the crystal were linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers. nih.gov Such analyses are crucial for understanding the solid-state properties and intermolecular forces that govern the behavior of the compound. The determination of absolute stereochemistry in chiral compounds is often achieved by analyzing the anomalous scattering of X-rays, quantified by the Flack parameter, which should be close to zero for a correctly assigned structure. caltech.edu

Table 2: Crystallographic Data for an N,N-Dimethylacetamide (DMAc) Co-crystal

| Parameter | C4H9NO·C4H10NO+·Br3− | Source |

| Chemical Formula | C8H19Br3N2O2 | nih.gov |

| Formula Weight ( g/mol ) | 414.98 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Unit Cell a (Å) | 8.0162 (4) | nih.gov |

| Unit Cell b (Å) | 12.2882 (6) | nih.gov |

| Unit Cell c (Å) | 15.0184 (7) | nih.gov |

| **Unit Cell β (°) ** | 95.823 (2) | nih.gov |

| Volume (Å3) | 1469.04 (12) | nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of 2,2-dimethoxy-N,N-dimethylacetamide is not extensively detailed in publicly available literature, but it likely involves methods common for the preparation of acetals and amides. Future research is expected to focus on developing novel and more sustainable synthetic routes to this compound. Key areas of investigation will likely include:

Green Solvents and Catalysts: Moving away from hazardous reagents and solvents is a core principle of green chemistry. Future synthetic strategies will likely explore the use of environmentally benign solvents and catalytic systems, such as solid acid catalysts or biocatalysts, to replace traditional methods that may generate significant waste.

Atom Economy: Researchers will likely aim to design synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring condensation reactions or one-pot syntheses from readily available, bio-based starting materials.

Energy Efficiency: The development of synthetic methods that proceed under milder reaction conditions, such as lower temperatures and pressures, will be a priority to reduce the energy consumption of the manufacturing process.

Investigation of this compound in Asymmetric Synthesis

The presence of a stereogenic center at the α-carbon to the carbonyl group upon modification makes this compound a molecule of interest for asymmetric synthesis. Although direct applications are not yet widely reported, future research could explore its potential in the following ways:

Chiral Auxiliary: The development of chiral versions of this compound could open doors to its use as a chiral auxiliary. researchgate.networdpress.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. researchgate.networdpress.com After the desired stereochemistry is achieved, the auxiliary can be removed. The acetal (B89532) and amide functionalities could be modified with chiral groups derived from natural sources like amino acids or terpenes.

Diastereoselective Reactions: The existing acetal group could be used to direct the stereochemical outcome of reactions at the α-carbon. Research could focus on diastereoselective enolate alkylations, aldol (B89426) additions, and other carbon-carbon bond-forming reactions where the dimethoxy groups influence the approach of incoming reagents. mdpi.com

Development of New Catalytic Systems for this compound-Mediated Reactions

While this compound is primarily known as a solvent, its functional groups have the potential to actively participate in or mediate catalytic reactions. smolecule.commdpi.com Future research is anticipated to explore the development of novel catalytic systems where this compound plays a more active role. This could involve:

Lewis Base Catalysis: The oxygen atoms of the methoxy (B1213986) groups and the carbonyl group, as well as the nitrogen atom of the amide, can act as Lewis bases. This property could be exploited in the design of reactions where this compound acts as a catalyst or co-catalyst.

Acetal-Based Catalysis: The acetal functionality can be a precursor to carbocations or other reactive intermediates under specific catalytic conditions. Research may focus on developing new catalytic transformations that are triggered by the selective activation of the acetal group.

Metal-Ligand Complexes: The ability of the amide and ether oxygens to coordinate with metal centers could be harnessed to develop novel metal-ligand complexes. These complexes could exhibit unique catalytic activities in a range of organic transformations.

Advanced Applications in Drug Discovery and Chemical Biology

The structural features of this compound make it an intriguing scaffold for applications in drug discovery and chemical biology.

Scaffold for Bioactive Molecules: The compound can serve as a starting point for the synthesis of more complex molecules with potential biological activity. For instance, the related compound N,N-dimethylacetamide has been identified as a bromodomain ligand with potential therapeutic applications in osteoporosis. nih.gov Future work could explore whether derivatives of this compound exhibit similar or novel biological activities.

Chemical Probes: Modified versions of this compound could be developed as chemical probes to study biological processes. For example, by incorporating reporter tags such as fluorescent dyes or biotin, these molecules could be used to identify and study the interactions of small molecules with proteins or other biomolecules.

Drug Formulation: N,N-dimethylacetamide is used as an excipient in some pharmaceutical formulations. wikipedia.org The unique solvation properties of this compound could be investigated for its potential use in drug delivery systems, potentially enhancing the solubility and bioavailability of poorly soluble drugs. smolecule.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis are rapidly advancing, offering significant advantages in terms of efficiency, safety, and reproducibility. nih.govnih.gov The properties of this compound make it a candidate for integration into these modern synthetic platforms.

Continuous Manufacturing: As a high-boiling point, polar aprotic solvent, this compound could be well-suited for use in continuous flow reactors. smolecule.comnih.gov Its stability under various reaction conditions would be advantageous for sustained, long-term operations.

Automated Reagent and Solvent: In automated synthesis platforms, where reagents and solvents are handled by robotic systems, the liquid nature and miscibility of this compound would be beneficial. smolecule.comnih.gov Its potential to act as both a solvent and a reactant could simplify reaction setups and streamline automated workflows. nih.gov

In-line Analysis and Optimization: The integration of this compound into flow systems would allow for real-time monitoring and optimization of reaction parameters. This data-rich approach could accelerate the discovery of new reactions and the development of efficient synthetic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。